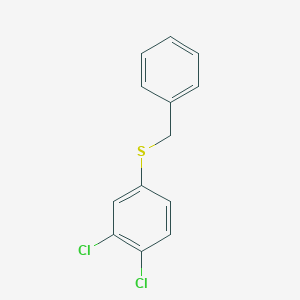
4-(Benzylsulfanyl)-1,2-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-1,2-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and two chlorine atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with benzyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom by the benzylsulfanyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, forming benzylsulfanylbenzene.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Benzylsulfinyl-1,2-dichlorobenzene and benzylsulfonyl-1,2-dichlorobenzene.
Reduction: Benzylsulfanylbenzene.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-1,2-dichlorobenzene involves its interaction with biological targets, leading to various biochemical effects. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfanyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzene ring.
4-(Benzylsulfanyl)-1,3-thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: These compounds have a pyridine ring and exhibit different biological activities.
Uniqueness
4-(Benzylsulfanyl)-1,2-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
102871-53-4 |
|---|---|
Molecular Formula |
C13H10Cl2S |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
4-benzylsulfanyl-1,2-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
NURCUSIMUDBPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















